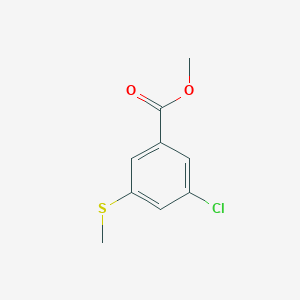

Methyl 3-chloro-5-(methylsulfanyl)benzoate

Description

Significance within Organic Synthesis and Chemical Research

The significance of Methyl 3-chloro-5-(methylsulfanyl)benzoate lies primarily in its potential as a chemical intermediate. Functionalized benzoate (B1203000) esters are foundational components in the synthesis of more complex molecules. organic-chemistry.org The presence of three distinct functional groups—a chloro group, a methylsulfanyl (thioether) group, and a methyl ester—on a single benzene (B151609) ring provides multiple reaction sites for further chemical modification.

While specific applications of this compound are not extensively reported, its structural motifs are common in agrochemicals and pharmaceuticals. The chloro and sulfur-containing functional groups can be crucial for modulating a molecule's biological activity and physicochemical properties. The corresponding carboxylic acid, 3-Chloro-5-(methylthio)benzoic acid, is categorized as an organic building block, and the methyl ester derivative serves a similar purpose. bldpharm.comaobchem.com The ester form is often employed to protect the carboxylic acid group or to enhance solubility and reactivity in specific non-aqueous reaction conditions during a multi-step synthesis.

Historical Overview of Related Benzoate Derivatives in Academic Literature

The study of benzoate derivatives is deeply rooted in the history of organic chemistry. The parent compound, benzoic acid, was first identified in the 16th century from gum benzoin, with its chemical structure being elucidated by Justus von Liebig and Friedrich Wöhler in 1832. wikipedia.orgnewworldencyclopedia.org The esterification of benzoic acid and its derivatives, a classic reaction typically catalyzed by a strong acid, produces benzoate esters like methyl benzoate. wikipedia.orgatamanchemicals.com

Historically, substituted benzoates have been pivotal in the advancement of chemical science. They have served as key precursors in the synthesis of dyes, medicinal compounds, and other fine chemicals. google.com Furthermore, the study of electrophilic substitution reactions on substituted benzene rings, including various benzoate esters, was instrumental in developing fundamental theories of chemical reactivity and substituent effects that are now cornerstones of modern organic chemistry. libretexts.org The development of efficient methods for creating benzoate esters, such as transesterification and acylation, has also been a persistent area of research, aiming to improve yields and accommodate a wide range of functional groups. organic-chemistry.orgacs.org

Structural Features and their Implications for Reactivity

The reactivity of this compound is dictated by the electronic interplay of its three substituents on the aromatic ring.

Methyl Ester (-COOCH₃): This group is electron-withdrawing through both inductive and resonance effects. It deactivates the benzene ring towards electrophilic aromatic substitution and acts as a meta-director. wikipedia.orglibretexts.org

Chlorine (-Cl): The chlorine atom is strongly electron-withdrawing via induction but can donate electron density through resonance. Its net effect is deactivating, yet it directs incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org

Methylsulfanyl (-SCH₃): The thioether group is generally considered an activating substituent. The lone pairs on the sulfur atom can be donated into the ring via resonance, making it an ortho-, para-director.

Table 2: Directing Effects of Substituents for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

| -COOCH₃ | 1 | Electron-Withdrawing (Deactivating) | Meta (to C5) |

| -Cl | 3 | Electron-Withdrawing (Deactivating) | Ortho, Para (to C2, C4, C6) |

| -SCH₃ | 5 | Electron-Donating (Activating) | Ortho, Para (to C2, C4, C6) |

This substitution pattern makes the compound an interesting substrate for studying regioselectivity. For instance, an electrophile attacking the C4 position would be favored by the directing influence of both the chloro and methylsulfanyl groups, while an attack at C2 would be directed by the methylsulfanyl group but is ortho to two other substituents, potentially leading to steric hindrance.

Current Research Gaps and Future Academic Inquiries Pertaining to this compound

The most significant research gap concerning this compound is the profound lack of dedicated studies in peer-reviewed academic journals. Its presence in chemical supplier catalogs confirms its synthesis is achievable, but detailed scientific exploration is absent.

This opens several avenues for future academic investigation:

Optimized Synthesis: Development and publication of a robust, high-yield synthetic protocol for its preparation, likely via the esterification of 3-chloro-5-(methylthio)benzoic acid.

Reactivity Profiling: A systematic investigation of its chemical behavior under various reaction conditions. This could include exploring its susceptibility to electrophilic substitution, oxidation of the sulfide (B99878) to sulfoxide (B87167) or sulfone, nucleophilic aromatic substitution, or hydrolysis of the ester.

Application as a Building Block: Exploring its utility as a precursor for synthesizing novel, potentially bioactive molecules for the pharmaceutical or agrochemical industries. The unique trifunctional pattern could lead to scaffolds that are otherwise difficult to access. bgu.ac.il

Comprehensive Characterization: Detailed publication of its spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and physical properties to provide a complete and accessible reference for future researchers.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-chloro-5-methylsulfanylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2S/c1-12-9(11)6-3-7(10)5-8(4-6)13-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAMOCJHVPGTKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)Cl)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Conventional and Novel Synthetic Routes to Methyl 3-chloro-5-(methylsulfanyl)benzoate

The synthesis of this compound can be achieved through several strategic approaches, primarily involving the formation of the ester and the introduction of the chloro and methylsulfanyl groups onto the benzene (B151609) ring.

The final step in many synthetic routes to this compound is the esterification of its corresponding carboxylic acid, 3-chloro-5-(methylsulfanyl)benzoic acid. This reaction is typically an acid-catalyzed process where the carboxylic acid reacts with methanol (B129727).

Commonly, this is achieved by dissolving the 3-chloro-5-(methylsulfanyl)benzoic acid in methanol and adding a catalytic amount of a strong acid, such as sulfuric acid. The mixture is then heated under reflux to drive the reaction to completion. The reaction can also be performed using thionyl chloride (SOCl2) in methanol at room temperature.

Optimization of this esterification process often involves adjusting reaction conditions to maximize the yield and purity of the final product. Key parameters that are manipulated include:

Temperature: While heating is often necessary to achieve a reasonable reaction rate, excessive temperatures can lead to side reactions and decomposition.

Catalyst Loading: The amount of acid catalyst is critical. Too little catalyst results in a slow reaction, while too much can promote unwanted side reactions.

Reaction Time: The duration of the reaction is monitored to ensure the conversion of the starting material is complete without degrading the product.

Water Removal: As esterification is a reversible reaction that produces water, removing this byproduct can shift the equilibrium towards the product side, thereby increasing the yield.

| Parameter | Condition | Purpose | Citation |

| Reactants | 3-chloro-5-(methylsulfanyl)benzoic acid, Methanol | Formation of the methyl ester | |

| Catalyst | Sulfuric Acid or Thionyl Chloride | To speed up the esterification reaction | |

| Temperature | Reflux or Room Temperature | To control the rate of reaction |

The introduction of the chloro and methylsulfanyl groups onto the benzoate (B1203000) framework is a critical aspect of the synthesis. These functionalizations can be performed at different stages of the synthetic sequence.

One approach involves the direct halogenation and sulfanylation of a benzoate precursor. For instance, starting with a suitable methyl benzoate derivative, electrophilic aromatic substitution reactions can be employed to introduce the chloro and methylsulfanyl groups. The directing effects of the substituents already present on the benzene ring will determine the position of the incoming groups.

Alternatively, these functional groups can be introduced onto a precursor molecule before the esterification step. For example, 3,5-dichlorobenzoic acid can be a starting material. One of the chloro groups can be selectively substituted with a methylsulfanyl group through nucleophilic aromatic substitution.

Often, the synthesis of this compound is accomplished through a multi-step pathway, which allows for precise control over the placement of the functional groups. A common strategy begins with a more readily available starting material, which is then chemically modified through a series of intermediate compounds.

One documented multi-step synthesis starts from 3,5-dihydroxybenzoic acid. This pathway involves several key transformations:

Esterification: The starting 3,5-dihydroxybenzoic acid is first converted to its methyl ester, Methyl 3,5-dihydroxybenzoate.

Formation of a Thiocarbamate: The hydroxyl groups are then converted to dimethylthiocarbamate groups.

Rearrangement: The thiocarbamate undergoes a thermal rearrangement.

Hydrolysis: The resulting compound is hydrolyzed to yield a thiol.

Methylation: The thiol is then methylated to introduce the methylsulfanyl group.

Diazotization and Sandmeyer Reaction: One of the functional groups is converted to an amino group, which is then diazotized and subsequently replaced with a chloro group via a Sandmeyer reaction.

Another pathway can start from 5-chloro-3-nitrobenzoic acid. This involves the reduction of the nitro group to an amino group, followed by diazotization and substitution with a methylsulfanyl group. The final step would be the esterification of the carboxylic acid.

| Starting Material | Key Intermediates | Final Product | Citation |

| 3,5-dihydroxybenzoic acid | Methyl 3,5-dihydroxybenzoate, Thiocarbamate derivatives, Thiol intermediate | This compound |

Stereochemical Considerations in Synthesis (if applicable to chiral derivatives)

For the specific compound this compound, there are no stereochemical considerations as the molecule is achiral. It does not possess any chiral centers, and therefore, it does not exist as different stereoisomers. Issues of stereoselectivity or enantiomeric purity are not relevant to its synthesis.

Green Chemistry Principles in the Synthesis of Benzoate Esters

The principles of green chemistry are increasingly being applied to the synthesis of benzoate esters to reduce the environmental impact of chemical processes. For the synthesis of compounds like this compound, these principles can be applied in several ways:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multi-step syntheses often have lower atom economy due to the number of reagents and intermediates involved.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with safer alternatives. For example, using solid acid catalysts instead of corrosive mineral acids like sulfuric acid for esterification.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste.

Catalytic Systems for Efficient Synthesis of Substituted Benzoates

Various catalytic systems have been developed for the efficient synthesis of substituted benzoates. These systems aim to improve reaction rates, yields, and selectivity while often adhering to green chemistry principles.

For the esterification step, solid acid catalysts such as zeolites, ion-exchange resins (like Amberlyst-15), and metal oxides can be used. These catalysts are easily separable from the reaction mixture, can often be reused, and are generally less corrosive than liquid acids.

In the context of introducing the chloro and methylsulfanyl groups, catalytic methods for C-S and C-Cl bond formation are of high importance. Palladium-catalyzed cross-coupling reactions, for instance, are powerful tools for forming C-S bonds. Similarly, advancements in catalytic chlorination reactions can provide more selective and efficient ways to introduce the chloro group onto the aromatic ring.

| Reaction Type | Catalyst Type | Advantages | Citation |

| Esterification | Solid Acids (e.g., Zeolites, Amberlyst-15) | Reusability, Reduced Corrosion, Easy Separation | |

| C-S Bond Formation | Palladium-based catalysts | High efficiency and selectivity | |

| C-Cl Bond Formation | Various transition metal catalysts | Improved selectivity over traditional methods |

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Benzoate (B1203000) Ring

The benzoate ring of Methyl 3-chloro-5-(methylsulfanyl)benzoate is deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing chloro and methoxycarbonyl groups. Conversely, these deactivating groups, particularly the chloro group, can facilitate nucleophilic aromatic substitution under certain conditions.

In electrophilic aromatic substitution reactions, the regioselectivity is determined by the directing effects of the existing substituents. The chloro and methylsulfanyl groups are ortho, para-directing, while the methyl ester group is a meta-director. The positions ortho to the chloro group are at C2 and C4, and the para position is C1 (the position of the ester group). The positions ortho to the methylsulfanyl group are C4 and C6, and the para position is C1. The position meta to the ester group is C5, which is already substituted. The other meta positions are C2 and C6.

The directing effects of the substituents are summarized below:

Chloro group (at C3): Ortho, para-directing (to C2, C4, and the ester-bearing carbon). Deactivating.

Methylsulfanyl group (at C5): Ortho, para-directing (to C4, C6, and the ester-bearing carbon). Activating.

Methyl ester group (at C1): Meta-directing (to C3 and C5, which are already substituted). Deactivating.

Nucleophilic aromatic substitution (SNAr) on this ring would likely involve the displacement of the chloro group. For an SNAr reaction to proceed, the ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pubmasterorganicchemistry.comwikipedia.orglibretexts.org In this molecule, the methyl ester group is para to the chloro group, which can help to stabilize the Meisenheimer intermediate formed during the reaction. pressbooks.pub

The interplay of these electronic effects makes predicting the precise reactivity and regioselectivity complex. However, the positions most activated towards electrophilic attack would be those ortho to the methylsulfanyl group (C4 and C6) and ortho to the chloro group (C2 and C4), with the C4 position being activated by both. The deactivating nature of the ester group will likely disfavor substitution at the positions meta to it that are not activated by the other groups.

Functional Group Transformations of the Ester Moiety

The methyl ester group is a key site for chemical modification, allowing for the synthesis of a variety of derivatives.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-chloro-5-(methylsulfanyl)benzoic acid, under either acidic or basic conditions. quora.com Basic hydrolysis (saponification) is generally faster and irreversible. zenodo.orgpsu.educhegg.com

Transesterification: The methyl ester can be converted to other esters through transesterification. This reaction is typically acid-catalyzed and involves reacting the methyl ester with an excess of another alcohol. google.comucla.eduresearchgate.net

Reduction: The ester group can be reduced to a primary alcohol, [3-chloro-5-(methylsulfanyl)phenyl]methanol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are required for this transformation. escholarship.orglibretexts.orgchem-station.com Milder reducing agents like sodium borohydride (B1222165) are generally not effective for reducing esters. chem-station.com

A summary of these transformations is presented in the table below.

| Transformation | Reagents and Conditions | Product |

| Hydrolysis (Saponification) | 1. NaOH (aq), Heat 2. H3O+ | 3-chloro-5-(methylsulfanyl)benzoic acid |

| Transesterification | R'OH, H+ (cat.), Heat | This compound |

| Reduction | 1. LiAlH4, THF 2. H3O+ | [3-chloro-5-(methylsulfanyl)phenyl]methanol |

This table provides representative reaction conditions. Actual conditions may vary.

The methyl ester can be converted to an amide by reacting it with an amine. This reaction, known as aminolysis, often requires heating or the use of a catalyst. researchgate.netresearchgate.netrsc.orgyoutube.com The reactivity of the amine and the steric hindrance around the ester will influence the reaction conditions required. Following hydrolysis to the carboxylic acid, other derivatives such as acid chlorides can be formed using reagents like thionyl chloride (SOCl2), which can then be reacted with various nucleophiles to produce a wider range of derivatives.

| Transformation | Reagents and Conditions | Product |

| Amidation | R'R''NH, Heat | N,N-dialkyl-3-chloro-5-(methylsulfanyl)benzamide |

| Acid Chloride Formation (from carboxylic acid) | SOCl2, Heat | 3-chloro-5-(methylsulfanyl)benzoyl chloride |

This table provides representative reaction conditions. Actual conditions may vary.

Reactivity of the Sulfanyl Group

The methylsulfanyl group (-SMe) is another reactive site in the molecule. The sulfur atom is susceptible to oxidation.

The sulfur atom in the methylsulfanyl group can be oxidized to a sulfoxide (B87167) and further to a sulfone. bohrium.comorientjchem.orgmdpi.comrsc.orgacs.org This transformation significantly alters the electronic properties of the substituent, converting the electron-donating methylsulfanyl group into the strongly electron-withdrawing methylsulfinyl and methylsulfonyl groups.

Selective oxidation to the sulfoxide can be achieved using mild oxidizing agents like hydrogen peroxide in acetic acid at controlled temperatures. mdpi.com Stronger oxidizing agents, such as potassium permanganate (B83412) or excess hydrogen peroxide, will typically lead to the formation of the sulfone. orientjchem.org

| Transformation | Reagents and Conditions | Product |

| Oxidation to Sulfoxide | H2O2, CH3COOH, room temp. | Methyl 3-chloro-5-(methylsulfinyl)benzoate |

| Oxidation to Sulfone | KMnO4 or excess H2O2, Heat | Methyl 3-chloro-5-(methylsulfonyl)benzoate |

This table provides representative reaction conditions. Actual conditions may vary.

C-Cl Bond Activation and Cross-Coupling Reactions

The carbon-chlorine bond on the aromatic ring is a key site for transformations that form new carbon-carbon or carbon-heteroatom bonds. Aryl chlorides are generally less reactive than the corresponding bromides or iodides in palladium-catalyzed cross-coupling reactions, often requiring more specialized catalyst systems with bulky, electron-rich ligands to achieve efficient conversion. researchgate.netnih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. wikipedia.org These reactions generally proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.commasterorganicchemistry.com The reaction is widely used due to the stability and low toxicity of the boron reagents. uwindsor.ca For an aryl chloride like this compound, effective catalysts often involve bulky phosphine (B1218219) ligands. uwindsor.ca The base is crucial for activating the organoboron species to facilitate transmetalation. organic-chemistry.org

Stille Coupling: This reaction involves the coupling of an organostannane (organotin compound) with an organic halide. A key advantage of the Stille reaction is that the organostannanes are often tolerant of a wide variety of functional groups.

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. masterorganicchemistry.comorganic-chemistry.org The reaction typically exhibits high trans selectivity. organic-chemistry.org Mild reaction conditions for Heck reactions involving aryl chlorides have been developed. nih.govresearchgate.net

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner for the organic halide. wikipedia.org Negishi coupling is known for its high reactivity and functional group tolerance.

Table 2: Overview of C-C Cross-Coupling Reactions for Aryl Chlorides

| Reaction Name | Nucleophilic Partner | Key Features |

| Suzuki-Miyaura | Organoboron Reagent | Requires base; generally low toxicity of reagents. organic-chemistry.orguwindsor.ca |

| Stille | Organotin Reagent | Tolerant of many functional groups. |

| Heck | Alkene | Forms a new C-C bond with an alkene. organic-chemistry.org |

| Negishi | Organozinc Reagent | High reactivity and functional group tolerance. |

This table provides a general overview of major C-C cross-coupling reactions applicable to aryl chlorides.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, typically by reacting an aryl halide with an amine in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry for the preparation of aryl amines due to its broad substrate scope and functional group tolerance, which surpasses many classical methods. wikipedia.org

The application of Buchwald-Hartwig amination to aryl chlorides, such as this compound, generally requires the use of specialized, bulky, and electron-rich phosphine ligands like XPhos or RuPhos. researchgate.netresearchgate.net The choice of base, solvent, and ligand is critical for achieving high yields. researchgate.netacs.org Soluble organic bases like DBU have also been explored to create homogeneous reaction conditions suitable for flow chemistry. chemrxiv.org

Reaction Mechanisms and Transition State Analysis

The mechanisms of palladium-catalyzed cross-coupling reactions are well-studied and generally follow a common catalytic cycle. libretexts.orgnih.gov

Oxidative Addition: The cycle begins with the oxidative addition of the aryl chloride to a low-valent palladium(0) complex. This is often the rate-determining step, particularly for less reactive aryl chlorides. libretexts.orgacs.org The C-Cl bond is broken, and a new palladium(II) species is formed. Theoretical studies indicate that monoligated palladium complexes can be more active in this step. acs.org

Transmetalation: In this step, the organic group from the nucleophilic coupling partner (e.g., organoboron, organozinc) is transferred to the palladium(II) complex, displacing the halide. For Suzuki couplings, this step is facilitated by a base. organic-chemistry.org

Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, where the two organic fragments are joined to form the new C-C or C-N bond, and the palladium(0) catalyst is regenerated, allowing the cycle to continue. nih.govnih.gov

For the Buchwald-Hartwig amination, the mechanism is similar, involving oxidative addition of the aryl halide, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond. nih.govnih.govacs.org Computational studies have been instrumental in elucidating the finer details of these mechanisms, including the role of the ligand and the base in the catalytic cycle. nih.govacs.org Kinetic isotope effect studies have also been used to probe the rate-determining step under various reaction conditions. nih.gov

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. Although experimental NMR data for methyl 3-chloro-5-(methylsulfanyl)benzoate is not available, we can predict the chemical shifts and coupling patterns by analyzing similar compounds such as methyl 3-chlorobenzoate (B1228886) and other substituted methyl benzoates. rsc.org

Predicted ¹H NMR Spectral Data:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the methylsulfanyl protons.

Aromatic Protons: The three aromatic protons will appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm). Their specific chemical shifts and coupling constants are influenced by the electronic effects of the chloro, methylsulfanyl, and methyl ester groups.

Methyl Ester Protons (-OCH₃): A singlet corresponding to the three protons of the methyl ester group is anticipated, likely in the range of δ 3.8-4.0 ppm. For instance, the methyl protons in methyl 3-chlorobenzoate appear at δ 3.89 ppm. rsc.org

Methylsulfanyl Protons (-SCH₃): A singlet for the three protons of the methylsulfanyl group is expected, typically appearing more upfield than the ester methyl group, likely in the region of δ 2.4-2.6 ppm.

Predicted ¹³C NMR Spectral Data:

The carbon-13 NMR spectrum will provide information on each unique carbon atom in the molecule.

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the downfield region, typically around δ 165-167 ppm. For comparison, the carbonyl carbon in methyl 3-chlorobenzoate is observed at δ 165.7 ppm. rsc.org

Aromatic Carbons: The six aromatic carbons will show distinct signals in the δ 120-140 ppm range. The carbons directly attached to the substituents (chlorine, methylsulfanyl, and ester groups) will have their chemical shifts significantly influenced by the electronic nature of these groups.

Methyl Ester Carbon (-OCH₃): The carbon of the methyl ester group is expected around δ 52-53 ppm. rsc.org

Methylsulfanyl Carbon (-SCH₃): The carbon of the methylsulfanyl group will likely appear in the more upfield region, around δ 15-20 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.0 - 8.5 | 120 - 140 |

| Ester -OCH₃ | ~3.9 | ~52 |

| Thioether -SCH₃ | ~2.5 | ~15 |

| Carbonyl C=O | - | ~166 |

Note: The table presents predicted values based on the analysis of related compounds. Actual experimental values may vary.

While no specific 2D NMR data has been reported, these techniques would be invaluable for unambiguous assignment of the proton and carbon signals.

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between the aromatic protons, helping to assign their positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlations between the protons and their attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connectivity between the methyl groups and the aromatic ring, and the ester group.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which could help in determining the preferred conformation of the ester and methylsulfanyl groups relative to the benzene ring.

Solid-state NMR (ssNMR) spectroscopy could provide valuable information about the structure of this compound in its crystalline form. This technique can reveal details about molecular packing, intermolecular interactions, and the presence of different polymorphs. However, no ssNMR studies have been reported for this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is essential for identifying the functional groups present in a molecule. Although specific spectra for this compound are not documented, the expected characteristic absorption bands can be predicted based on the functional groups present.

Predicted FT-IR and Raman Spectral Data:

C=O Stretching: A strong absorption band corresponding to the ester carbonyl stretching vibration is expected in the region of 1720-1740 cm⁻¹.

C-O Stretching: The C-O stretching vibrations of the ester group would likely appear in the 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹ regions.

Aromatic C=C Stretching: The aromatic ring will exhibit characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ range.

C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibration is anticipated in the fingerprint region, typically between 600 and 800 cm⁻¹.

C-S Stretching: The C-S stretching vibration of the methylsulfanyl group is generally weak and appears in the 600-800 cm⁻¹ range.

Interactive Data Table: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Ester C=O | Stretching | 1720 - 1740 | Strong |

| Ester C-O | Stretching | 1250 - 1300, 1100-1150 | Medium to Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |

| Aromatic C-H | Stretching | > 3000 | Medium to Weak |

| Aliphatic C-H | Stretching | < 3000 | Medium |

| C-Cl | Stretching | 600 - 800 | Medium to Strong |

| C-S | Stretching | 600 - 800 | Weak |

Note: This table provides predicted ranges based on characteristic functional group absorptions.

Mass Spectrometry (High-Resolution MS, Fragmentation Pathway Analysis) for Isotopic Patterns and Molecular Ion Characterization

High-resolution mass spectrometry (HRMS) would confirm the elemental composition of this compound. The presence of chlorine would be readily identifiable from the characteristic M+2 isotopic pattern with an approximate ratio of 3:1 for the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern in the mass spectrum would be influenced by the different functional groups. Expected fragmentation pathways could include:

Loss of the methoxy (B1213986) group (-OCH₃) from the ester.

Loss of the methyl group (-CH₃) from the methylsulfanyl group.

Cleavage of the ester group to form a benzoyl cation derivative.

Loss of a chlorine radical.

Analysis of the fragmentation of related compounds, such as methyl benzoate (B1203000), shows characteristic losses of the ester group fragments. wisc.edu

Chiroptical Spectroscopy (if chiral derivatives are studied)

This compound is an achiral molecule and therefore does not exhibit chiroptical properties such as optical rotation or circular dichroism. There are no studies reported in the literature concerning the synthesis or chiroptical properties of chiral derivatives of this compound.

Theoretical and Computational Chemistry

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) calculations are a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and geometry of molecules like methyl 3-chloro-5-(methylsulfanyl)benzoate. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a detailed understanding of the molecule's properties. jocpr.com The optimization of the molecular geometry reveals the most stable conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles.

Table 1: Calculated Geometric Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.745 | ||

| C-S | 1.770 | ||

| S-CH3 | 1.810 | ||

| C=O | 1.215 | ||

| C-O | 1.340 | ||

| O-CH3 | 1.440 | ||

| C-C-Cl | 119.5 | ||

| C-C-S | 121.0 | ||

| C-S-C | 103.0 | ||

| O=C-O | 124.0 | ||

| C-C-C=O |

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. rsc.orgacs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. sciensage.infosciensage.info

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the sulfur atom of the methylsulfanyl group, reflecting the electron-donating nature of this substituent. The LUMO, on the other hand, is anticipated to be distributed over the benzene ring and the electron-withdrawing methyl ester and chloro groups. This distribution suggests that the molecule would be susceptible to nucleophilic attack at the positions influenced by the LUMO and electrophilic attack at the regions defined by the HOMO. sciensage.info

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO | -6.50 |

| LUMO | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.25 |

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information obtained from FMO analysis.

DFT calculations can accurately predict spectroscopic parameters, which can then be compared with experimental data for structure validation. nih.govresearchgate.netijrte.org

NMR Shielding Constants: Theoretical calculations of nuclear magnetic resonance (NMR) shielding constants for ¹H and ¹³C can aid in the assignment of experimental NMR spectra. The chemical shifts are influenced by the electronic environment of each nucleus, which is in turn affected by the substituent groups.

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can help in the interpretation of infrared (IR) and Raman spectra. The characteristic vibrational modes for the functional groups, such as the C=O stretch of the ester, the C-Cl stretch, and the C-S stretch, can be identified and assigned. nih.govresearchgate.net

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O (Ester) | Stretching | 1725 |

| C-Cl | Stretching | 750 |

| C-S | Stretching | 690 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Methyl) | Stretching | 2980-2870 |

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information obtained from vibrational frequency calculations.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. nih.gov These simulations can reveal the preferred conformations of the molecule by exploring its potential energy surface. For a molecule with rotatable bonds, such as the methyl ester and methylsulfanyl groups, MD simulations can identify the most stable rotational isomers (rotamers) and the energy barriers between them. Furthermore, MD simulations can be used to study intermolecular interactions in different solvent environments, providing insights into solvation effects and how the molecule might interact with other molecules in a condensed phase.

Reaction Pathway Modeling and Transition State Locating

Computational modeling can be employed to investigate potential reaction pathways involving this compound. By mapping the potential energy surface of a reaction, it is possible to locate the transition state structures and calculate the activation energies. For example, the susceptibility of the compound to nucleophilic aromatic substitution, where the chlorine atom is replaced, could be modeled. Such studies would provide valuable information on the feasibility and kinetics of various chemical transformations.

QSAR (Quantitative Structure-Activity Relationship) Studies (Theoretical/Mechanistic Focus)

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the structural or property descriptors of a compound with its biological activity or chemical reactivity. jocpr.com In a theoretical and mechanistic context, QSAR for this compound would involve calculating various molecular descriptors using computational methods. These descriptors can include electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices. By correlating these descriptors with a known activity (for instance, herbicidal or fungicidal activity, if applicable), a predictive model can be developed. This model can then be used to understand the key molecular features driving the activity and to theoretically design new analogues with potentially enhanced properties.

Ligand-Protein Docking Studies (Purely Computational, for theoretical understanding of interactions)

Ligand-protein docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. researchgate.netekb.eg In a purely theoretical approach for this compound, one could select a hypothetical protein target, for instance, an enzyme that is inhibited by similar compounds. The docking simulation would then predict the most likely binding pose of the molecule within the active site of the protein. The analysis of the docked complex can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the chlorine atom), that contribute to the binding affinity. nih.govresearchgate.net These theoretical studies can provide a foundational understanding of the potential biological targets and mechanisms of action for this compound.

Table 4: Hypothetical Ligand-Protein Docking Results

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Hypothetical Kinase A | -7.8 | LEU83, VAL35 | Hydrophobic |

| LYS20 | Hydrogen Bond (with C=O) | ||

| PHE145 | π-π Stacking | ||

| Hypothetical Hydrolase B | -6.5 | TRP112 | π-Sulfur Interaction |

| ALA78, ILE99 | Hydrophobic |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the kind of information generated from docking studies.

Applications As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

While detailed and specific examples of the use of methyl 3-chloro-5-(methylsulfanyl)benzoate as a precursor in the synthesis of complex organic molecules are not extensively documented in publicly available scientific literature, its structural motifs are found in various important compounds. For instance, related chloromethyl benzoates are recognized as significant intermediates in the synthesis of pharmaceuticals and agrochemicals. bldpharm.comgoogle.com The presence of the chloro, methylsulfanyl, and methyl ester groups allows for a range of chemical transformations, such as nucleophilic substitution, oxidation, and ester hydrolysis or amidation, which are fundamental reactions in the construction of elaborate molecules.

The synthesis of heterocyclic compounds often involves the use of bifunctional or polyfunctional starting materials. While direct evidence of this compound being used for this purpose is limited, similar structures are known to be valuable in this context. For example, related furanone derivatives containing chloro and methylsulfanyl groups are used to create nitrogen-containing heterocycles like pyrrolin-2-ones. dntb.gov.ua The reactivity of the functional groups in this compound suggests its potential as a starting material for various heterocyclic systems.

There is currently limited information available in the scientific literature regarding the specific application of this compound in the construction of polyaromatic and macrocyclic structures.

Scaffold for Diversification and Library Synthesis

The concept of using a central molecular framework or scaffold to generate a library of related compounds for drug discovery or materials science is a cornerstone of modern chemistry. Although the use of this compound as a scaffold for library synthesis is not explicitly detailed in available literature, its trifunctional nature makes it a suitable candidate for such applications. Each of the three functional groups—ester, chloro, and methylsulfanyl—can be independently or sequentially modified to create a diverse set of derivatives.

Applications in Materials Chemistry and Polymer Science (as a monomer or building block for specialized materials)

While specific studies on the use of this compound in materials chemistry and polymer science are not readily found, the oxidized form of this compound, methyl 3-chloro-5-(methylsulfonyl)benzoate, is noted as an organic monomer for Covalent Organic Frameworks (COFs) and other materials for polymer science. bldpharm.com This suggests that upon oxidation of the sulfide (B99878) to a sulfone, the resulting molecule can serve as a building block for advanced materials.

Derivatization for Probe Molecules and Tool Compounds in Chemical Biology (Purely Synthetic Aspect)

The synthesis of probe molecules and tool compounds is essential for studying biological systems. These molecules are often derived from a central scaffold that allows for the introduction of reporter groups, reactive moieties, or other functionalities. There is limited public information on the specific derivatization of this compound for the creation of chemical biology probes or tool compounds. However, the functional groups present on the molecule provide synthetic handles for such modifications.

Derivatives, Analogues, and Structure Reactivity Relationships

Synthesis and Characterization of Related Benzoate (B1203000) Derivatives with Varied Substituents

The benzene (B151609) ring of Methyl 3-chloro-5-(methylsulfanyl)benzoate can be further functionalized to introduce additional substituents, leading to a wide array of derivatives. The synthesis of these compounds often involves multi-step sequences starting from appropriately substituted precursors. For instance, the synthesis of polysubstituted benzoates can be achieved through various synthetic routes, including the esterification of the corresponding benzoic acids. The characterization of these derivatives relies on standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm their structures.

Research has been conducted on related substituted benzoates, such as methyl 3-chloro-5-methylbenzoate, which provides a reference for the spectroscopic characteristics of a similar substitution pattern on the benzene ring. nih.gov The synthesis of more complex derivatives, like 2-amino-5-chloro-3-methylbenzoic acid, highlights methods for introducing amine groups, which can then be further modified. patsnap.com

Systematic Modification of the Methylsulfanyl Group (e.g., to sulfone, sulfoxide (B87167), thiol)

The methylsulfanyl group (-SCH₃) is readily modified, primarily through oxidation, which significantly alters the electronic properties of the molecule.

Synthesis of Sulfoxides and Sulfones : The oxidation of thioethers (sulfides) is a common and stepwise process. wikipedia.org Treatment of a sulfide (B99878) with one equivalent of an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), typically at room temperature, yields the corresponding sulfoxide (-S(O)CH₃). nih.govlibretexts.org Further oxidation of the sulfoxide with a stronger oxidizing agent or excess of the same reagent produces the sulfone (-SO₂(O)CH₃). nih.govlibretexts.org The synthesis of methyl 3-(methylsulfinyl)benzoate and methyl 3-(methylsulfonyl)benzoate follows this well-established methodology. chemicalbook.comnih.gov

Conversion to Thiols : The conversion of the methylsulfanyl group to a thiol (-SH) involves the cleavage of the sulfur-methyl bond. This transformation is less direct than oxidation. One laboratory method involves the use of thiourea (B124793) to react with an alkyl halide, followed by hydrolysis, to produce a thiol. libretexts.orgwikipedia.org For an aryl methyl sulfide, this would typically require demethylation. Alternatively, thiols can be prepared by the reduction of sulfonyl chlorides or by the reaction of organometallic reagents with sulfur. wikipedia.orgacs.org

The table below summarizes the derivatives obtained by modifying the methylsulfanyl group.

| Starting Material | Modification | Product | Key Reagents |

| This compound | Oxidation | Methyl 3-chloro-5-(methylsulfinyl)benzoate | 1 equiv. H₂O₂ or m-CPBA |

| This compound | Oxidation | Methyl 3-chloro-5-(methylsulfonyl)benzoate | Excess H₂O₂ or m-CPBA |

| This compound | Demethylation/Conversion | 3-Chloro-5-mercaptobenzoic acid methyl ester | Demethylating agents |

Systematic Modification of the Chloro Group (e.g., to bromo, iodo, hydrogen)

The chloro substituent on the aromatic ring can be replaced with other halogens or with hydrogen, which influences both steric and electronic properties.

Halogen Exchange : While direct exchange of the chloro group on an unactivated aryl ring is difficult, such transformations can be achieved through multi-step processes, often involving a diazonium salt intermediate derived from a corresponding aniline (B41778) precursor. The synthesis of related compounds like methyl 3-iodo-5-(methylsulfonamido)benzoate demonstrates the incorporation of iodine onto the ring. bldpharm.com

Hydrodehalogenation (Replacement with Hydrogen) : The conversion of the chloro group to a hydrogen atom is a reductive process known as hydrodehalogenation. acs.org This is commonly achieved through catalytic hydrogenation, using a catalyst like palladium on carbon (Pd/C) with a hydrogen source. This reaction effectively removes the halogen, yielding methyl 3-(methylsulfanyl)benzoate.

The table below outlines derivatives from chloro group modification.

| Starting Material | Modification | Product | General Method |

| This compound | Hydrodehalogenation | Methyl 3-(methylsulfanyl)benzoate | Catalytic Hydrogenation (e.g., Pd/C, H₂) |

| Corresponding Aniline | Sandmeyer Reaction | Methyl 3-bromo-5-(methylsulfanyl)benzoate | Diazotization followed by CuBr |

| Corresponding Aniline | Sandmeyer Reaction | Methyl 3-iodo-5-(methylsulfanyl)benzoate | Diazotization followed by KI |

Systematic Modification of the Ester Group (e.g., different alkyl esters, amides, acids)

The methyl ester group is a versatile handle for creating a range of derivatives, including other esters, carboxylic acids, and amides.

Synthesis of Carboxylic Acids : The ester can be hydrolyzed to the corresponding carboxylic acid, 3-chloro-5-(methylsulfanyl)benzoic acid. This reaction, known as saponification, is typically carried out by heating the ester with an aqueous base, such as sodium hydroxide (B78521), followed by acidification. nih.gov

Transesterification : To create different alkyl esters (e.g., ethyl, propyl), a transesterification reaction can be performed. This involves reacting this compound with another alcohol (e.g., ethanol) in the presence of an acid or base catalyst.

Synthesis of Amides : Amides are formed by reacting the ester with an amine. This reaction (aminolysis) can sometimes be slow and may require converting the ester to a more reactive intermediate, such as an acyl chloride, before reacting it with the desired amine. The synthesis of related benzamides is a key step in the creation of various biologically active molecules. wipo.int

The table below shows derivatives from ester group modification.

| Starting Material | Modification | Product | Key Reagents |

| This compound | Saponification | 3-Chloro-5-(methylsulfanyl)benzoic acid | NaOH(aq), then H₃O⁺ |

| This compound | Transesterification | Ethyl 3-chloro-5-(methylsulfanyl)benzoate | Ethanol, Acid/Base catalyst |

| This compound | Aminolysis | 3-Chloro-5-(methylsulfanyl)benzamide | Ammonia or Primary/Secondary Amine |

Influence of Structural Modifications on Chemical Reactivity and Properties

Each structural modification systematically alters the physicochemical and reactive properties of the parent molecule through a combination of electronic and steric effects.

Influence of Sulfur Oxidation State : The oxidation state of the sulfur atom has a profound impact on the electronic nature of the substituent. The methylsulfanyl (-SCH₃) group can be a weak electron donor or acceptor depending on the electronic nature of the aromatic system. nih.gov In contrast, the sulfinyl (-SOCH₃) and, particularly, the sulfonyl (-SO₂CH₃) groups are powerful electron-withdrawing groups due to the high electronegativity of the oxygen atoms. nih.govresearchgate.net This increased electron-withdrawing character makes the aromatic ring less susceptible to electrophilic substitution and more susceptible to nucleophilic aromatic substitution. It also increases the acidity of the corresponding benzoic acid. researchgate.net

Influence of Halogen Type : The identity of the halogen atom at the 3-position affects reactivity in reactions where it acts as a leaving group. The bond strength of carbon-halogen bonds decreases in the order C-Cl > C-Br > C-I. ncert.nic.in Consequently, in nucleophilic substitution reactions, an iodo-substituted analogue would be more reactive than the bromo or chloro versions, as iodide is a better leaving group. quora.comlearncbse.in Steric hindrance also increases with the size of the halogen (I > Br > Cl), which can affect the rate of reactions at adjacent positions. learncbse.inpw.live

Influence of the Ester/Acid/Amide Group : Converting the methyl ester to a carboxylic acid drastically changes the physical properties, increasing the melting point and water solubility due to the ability to form hydrogen bonds. The carboxylic acid group is acidic, while the ester is neutral. The reactivity also changes; for example, the carboxylic acid can be converted to an acyl chloride, which is a highly reactive acylating agent. Amides are generally less reactive towards nucleophilic acyl substitution than esters. Kinetic studies on related substituted phenyl benzoates show that the rate of nucleophilic substitution is highly sensitive to the electronic nature of the substituents on the aromatic ring. documentsdelivered.comnih.gov Electron-withdrawing groups enhance the reactivity of the ester towards nucleophiles. researchgate.net

Advanced Analytical Techniques for Detection and Monitoring in Complex Matrices

Chromatography (HPLC, GC) Coupled with Advanced Detectors (MS/MS, ECD) for Quantitative Analysis and Trace Detection

The quantitative analysis of Methyl 3-chloro-5-(methylsulfanyl)benzoate, particularly at trace levels within complex matrices, necessitates the use of high-resolution chromatographic techniques coupled with sensitive and selective detectors.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):

HPLC coupled with tandem mass spectrometry (MS/MS) stands as a primary tool for the analysis of non-volatile, thermally labile, or polar compounds, including aromatic esters and sulfur-containing molecules. For this compound, a reversed-phase HPLC method would be the standard approach.

A typical HPLC-MS/MS method would involve:

Column: A C18 or similar stationary phase would provide effective separation based on hydrophobicity.

Mobile Phase: A gradient elution using a mixture of water (often with a formic acid or ammonium (B1175870) acetate (B1210297) modifier to improve ionization) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed to resolve the analyte from matrix components.

Ionization: Electrospray ionization (ESI) in positive mode would likely be effective, protonating the molecule to generate the precursor ion [M+H]⁺.

Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode would offer exceptional selectivity and sensitivity. This involves selecting the precursor ion, fragmenting it in a collision cell, and monitoring specific product ions. This high specificity minimizes interference from complex sample matrices. While specific transitions for this exact molecule are not published, they can be determined empirically by infusing a standard solution into the mass spectrometer.

Method development for similar thiol-containing metabolites has demonstrated the power of HPLC-MS/MS to achieve low limits of quantification (LOQ), often in the low ng/mL range, with high accuracy and precision. nih.govnih.gov

Gas Chromatography (GC) with Mass Spectrometry (MS) or Electron Capture Detector (ECD):

Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds. nih.gov Given its molecular structure, this compound is amenable to GC analysis.

GC-MS: This is a powerful technique for both identification and quantification. The compound would be separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) based on its boiling point and polarity. tdi-bi.com Following separation, the analyte enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for identification. For quantitative analysis, Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring characteristic ions. tdi-bi.comthermofisher.com

GC-ECD: The Electron Capture Detector (ECD) is highly sensitive to halogenated compounds. Due to the presence of a chlorine atom on the benzene (B151609) ring, GC-ECD would be an extremely sensitive method for detecting this compound. This detector is particularly useful for trace-level quantification in environmental samples where high sensitivity is required. However, it is less specific than MS and can be prone to interference from other halogenated compounds present in the sample.

The choice between HPLC and GC would depend on the sample matrix, the required sensitivity, and the volatility and thermal stability of potential transformation products that may also need to be monitored.

Table 1: Postulated Chromatographic Parameters for this compound

| Parameter | HPLC-MS/MS | GC-MS/ECD |

| Column | Reversed-phase C18, 2.1-4.6 mm i.d. | Capillary, e.g., HP-5MS, 30m x 0.25mm |

| Mobile/Carrier Gas | Acetonitrile/Water with formic acid | Helium or Hydrogen |

| Detector | Tandem Mass Spectrometer (MS/MS) | Mass Spectrometer (MS) or Electron Capture Detector (ECD) |

| Ionization | Electrospray (ESI) | Electron Impact (EI) |

| Key Advantage | Suitable for a wide range of polarities and thermal stabilities. High selectivity. nih.gov | High resolution for volatile compounds. High sensitivity for halogenated structures (ECD). nih.gov |

Electroanalytical Methods for Redox Behavior Investigation

The electrochemical properties of this compound are primarily dictated by the thioether (methylsulfanyl) group, which is susceptible to oxidation. Electroanalytical techniques like cyclic voltammetry can provide valuable insights into its redox behavior.

The oxidation of thioethers, such as the methylsulfanyl group in the target molecule, typically proceeds in a stepwise manner. The initial oxidation, a chemically irreversible process, forms a sulfoxide (B87167). acs.orgyoutube.com A further oxidation at a higher potential can then convert the sulfoxide to a sulfone. acs.orgrsc.org

Studies on the electrochemical oxidation of thioanisole (B89551) (methylphenyl sulfide), a structurally related compound, show that the oxidation potential is influenced by the electronic nature of substituents on the aromatic ring. acs.org The presence of the electron-withdrawing chloro and methyl ester groups on the benzene ring of this compound would be expected to increase the potential required for the oxidation of the sulfur atom compared to unsubstituted thioanisole.

Cyclic voltammetry experiments could be conducted using a standard three-electrode system (e.g., a glassy carbon working electrode, a platinum counter electrode, and a reference electrode) in an appropriate solvent-electrolyte system. The resulting voltammogram would reveal the potentials at which oxidation occurs, providing a basis for developing electroanalytical detection methods or for understanding its potential for electrochemical degradation. youtube.comyoutube.com

Spectrophotometric Assays for Monitoring Reactions and Transformations

UV-Visible spectrophotometry is a versatile technique for monitoring chemical reactions in real-time, provided the reactant and product have distinct absorption spectra. Aromatic compounds, including benzoates and sulfur-containing aromatics, typically exhibit strong absorbance in the UV region. acs.orgyoutube.com

This compound is expected to have a characteristic UV absorption spectrum due to its substituted benzene ring system. The primary absorption bands in aromatic compounds arise from π → π* transitions. youtube.com The specific wavelength of maximum absorbance (λ_max) and the molar absorptivity would be influenced by the combination of the chloro, methyl ester, and methylsulfanyl substituents.

Spectrophotometric assays could be employed to monitor transformations of the molecule, such as:

Hydrolysis: The hydrolysis of the methyl ester group to a carboxylic acid would alter the electronic structure and likely cause a shift in the UV spectrum, allowing the reaction progress to be followed.

Oxidation: The oxidation of the methylsulfanyl group to a sulfoxide and then to a sulfone would significantly change the chromophore, leading to substantial changes in the UV spectrum. This has been used to monitor the oxidation kinetics of other thioethers. acs.org

By recording the absorbance at a specific wavelength over time, the kinetics of these reactions can be determined. While not as selective as chromatographic methods, spectrophotometry is often simpler, faster, and well-suited for kinetic studies under controlled conditions. google.comcore.ac.uk

Environmental Fate and Degradation Studies (Photolysis, Hydrolysis, Biotransformation Pathways - purely mechanistic, not environmental impact assessment or toxicology)

Understanding the transformation pathways of this compound is essential for predicting its persistence and fate. The primary abiotic and biotic degradation mechanisms include hydrolysis, photolysis, and biotransformation.

Hydrolysis:

The ester linkage in this compound is susceptible to hydrolysis, yielding 3-chloro-5-(methylsulfanyl)benzoic acid and methanol. This reaction can be catalyzed by both acids and bases. quora.com The rate of hydrolysis is highly dependent on pH and temperature. nih.govpsu.edu Studies on a variety of substituted methyl benzoates have shown that the rate of base-catalyzed hydrolysis is significantly influenced by the electronic effects of the ring substituents. zenodo.orgchegg.com Electron-withdrawing groups, such as the chloro group on the target molecule, generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by hydroxide (B78521) ions. psu.edu The hydrolysis half-life can range from days at alkaline pH to years at neutral pH. nih.gov

Photolysis:

The absorption of UV radiation by the aromatic ring can lead to photodegradation. For chlorinated aromatic compounds, a primary photolytic pathway is the homolytic cleavage of the carbon-chlorine bond, which can lead to dechlorination. researchgate.net The presence of the aromatic ring and the C-Cl bond suggests that direct photolysis in the presence of sunlight could be a relevant degradation pathway. Studies on other chlorinated aromatic compounds have shown that photodecomposition rates are influenced by the specific substitution pattern on the benzene ring. researchgate.netnih.gov

Biotransformation Pathways:

Microbial degradation is a key process in the environmental fate of many organic compounds. The biotransformation of this compound can proceed through several potential pathways, based on known microbial metabolism of related structures.

Ester Hydrolysis: The initial step is often the hydrolysis of the ester bond by microbial esterases to form the corresponding carboxylic acid and methanol. This is a common initial step in the degradation of many ester-containing xenobiotics.

Oxidation of the Methylsulfanyl Group: The thioether linkage can be a target for microbial monooxygenases or dioxygenases, leading to the formation of the corresponding sulfoxide and subsequently the sulfone. wikipedia.org This oxidation increases the polarity of the molecule.

Aromatic Ring Cleavage: Following initial transformations, microorganisms can degrade the aromatic ring. For chlorinated benzoates, aerobic degradation pathways often involve dioxygenase enzymes that hydroxylate the ring, leading to the formation of chlorocatechols. arizona.edu Subsequent steps involve ring cleavage and further metabolism.

Reductive Dechlorination: Under anaerobic conditions, the chlorine substituent can be removed via reductive dechlorination, where the compound serves as an electron acceptor. arizona.eduresearchgate.net This process would yield methyl 3-(methylsulfanyl)benzoate, which could then be degraded further.

The specific pathways and rates of biotransformation would depend on the microbial communities present and the environmental conditions (e.g., aerobic vs. anaerobic). arizona.edunih.gov

Table 2: Summary of Potential Degradation Pathways for this compound

| Degradation Process | Key Reaction | Primary Transformation Products | Influencing Factors |

| Hydrolysis | Nucleophilic attack on ester carbonyl | 3-chloro-5-(methylsulfanyl)benzoic acid, Methanol | pH, Temperature psu.edu |

| Photolysis | Absorption of UV light | Dechlorinated and/or oxidized products | Wavelength and intensity of light |

| Biotransformation (Aerobic) | Enzymatic oxidation/hydrolysis | 3-chloro-5-(methylsulfanyl)benzoic acid, Sulfoxide/Sulfone derivatives, Chlorocatechols | Presence of specific microbial enzymes, Oxygen |

| Biotransformation (Anaerobic) | Reductive dechlorination | Methyl 3-(methylsulfanyl)benzoate | Presence of electron donors, Anaerobic conditions researchgate.net |

Future Directions and Emerging Research Opportunities

Exploration of Novel Catalytic Transformations Involving Methyl 3-chloro-5-(methylsulfanyl)benzoate

The functional handles present in this compound offer significant opportunities for novel catalytic transformations. Future research is expected to focus on selectively activating and modifying the C-Cl, C-S, and various C-H bonds.

Cross-Coupling Reactions: The aryl chloride moiety is a prime site for transition-metal-catalyzed cross-coupling reactions. While palladium catalysis is a standard method for such transformations, there is a growing interest in using more sustainable and earth-abundant metals like nickel, copper, and iron. nih.govresearchgate.netacsgcipr.org The development of catalyst systems capable of selectively activating the C-Cl bond in the presence of the methylsulfanyl group is a key challenge. Furthermore, the methylsulfanyl group itself can be a target for C–S bond cleavage and subsequent cross-coupling, providing a route to biaryl compounds. acs.org

C-H Functionalization: Direct C-H functionalization represents a powerful strategy for streamlining synthesis by avoiding the pre-functionalization of starting materials. rsc.org Research could target the regioselective functionalization of the C-H bonds on the aromatic ring, guided by the existing substituents. The ester group could act as a directing group to facilitate ortho C-H activation, leading to the synthesis of complex, polysubstituted aromatic compounds. rsc.orgacs.org Additionally, exploring the C(sp³)–H functionalization of the methyl group in the thioether moiety could open pathways to new derivatives. acs.org

Carbonylative Couplings: The conversion of the aryl chloride to a thioester via palladium-catalyzed carbonylative coupling with a thiol is another promising avenue. chemrevlett.com This transformation introduces a new functional group that can serve as a precursor for ketones and other valuable compounds. chemrevlett.com

Biocatalysis: The use of enzymes to perform selective transformations on the molecule offers a green and highly specific alternative to traditional chemical methods. nih.govnih.gov Directed evolution could be employed to develop enzymes, such as P450 variants, capable of site-selective hydroxylation or amidation of the molecule's C-H bonds, yielding enantioenriched products. nih.gov

A summary of potential catalytic transformations is presented below.

| Reactive Site | Catalytic Transformation | Potential Catalyst System | Resulting Structure/Product Class |

| Aryl Chloride (C-Cl) | Suzuki-Miyaura Coupling | Palladium, Nickel | Aryl-substituted benzoates |

| Aryl Chloride (C-Cl) | Buchwald-Hartwig Amination | Palladium, Copper | Amino-substituted benzoates |

| Methylsulfanyl (C-S) | Desulfitative Coupling | Palladium, Nickel | Biaryl compounds acs.org |

| Aromatic C-H | Directed C-H Arylation | Palladium, Rhodium | Polysubstituted aromatic compounds rsc.orgacs.org |

| Methyl C-H | C(sp³)-H Oxidation/Amidation | Iron, Ruthenium, Biocatalysts | Functionalized thioether derivatives acs.orgnih.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control. researchgate.net The synthesis of this compound or its derivatives could benefit greatly from this technology.

Many reactions used to introduce functionalities like chloro or thioether groups, such as diazotization followed by Sandmeyer or thiolation reactions, involve thermally unstable or hazardous intermediates. acs.orgresearchgate.net Flow reactors minimize the accumulation of these species, enabling safer operation at higher temperatures and concentrations, which can drastically reduce reaction times. acs.orgresearchgate.net

Furthermore, integrating flow reactors with automated platforms allows for high-throughput screening of reaction conditions and the rapid synthesis of a library of analogues. researchgate.net By systematically varying reaction parameters or coupling partners, researchers can quickly optimize the synthesis of target molecules or explore the structure-activity relationships of derivatives for applications in medicinal chemistry or materials science. researchgate.net

Development of Sustainable Synthetic Methodologies

Adherence to the principles of green chemistry is a critical goal for modern chemical synthesis. nih.gov Future research on this compound should prioritize the development of more sustainable methods.

Key areas for improvement include:

Catalyst Choice: Shifting from precious metal catalysts like palladium to more abundant and less toxic metals such as iron and copper for cross-coupling reactions. researchgate.netacsgcipr.org

Alternative Energy Sources: Employing photocatalysis, where visible light is used to drive chemical reactions, can reduce the reliance on thermal energy and enable unique transformations. nih.govacs.org Photocatalytic methods could be developed for C-O bond cleavage or other functional group interconversions under mild conditions. acs.org

Biocatalysis: As mentioned, enzymes offer an environmentally benign route to highly selective chemical transformations, often operating in aqueous media at ambient temperatures. nih.govnih.gov

Advanced Computational Design of Analogues with Tailored Reactivity

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work. Density Functional Theory (DFT) calculations can be used to understand the electronic structure of this compound, predict its reactivity at different sites, and elucidate the mechanisms of catalytic reactions. acs.org

This predictive power can be harnessed for the in silico design of analogues with specific, tailored reactivity. For example, by modeling the effect of different substituents on the aromatic ring, researchers can design compounds where the C-Cl bond is more or less susceptible to oxidative addition, or where a specific C-H bond is activated for functionalization. This computational pre-screening can save significant experimental time and resources by focusing efforts on the most promising candidate molecules for a desired transformation or application.

Interdisciplinary Research Avenues

The structural motifs within this compound make it a valuable scaffold for interdisciplinary research, particularly in medicinal chemistry and materials science.

Medicinal Chemistry: Aryl thioethers and substituted benzoates are common features in pharmaceutically active molecules. nih.gov This compound could serve as a starting point for the synthesis of novel drug candidates. The chloro and methylsulfanyl groups offer vectors for modification to optimize binding affinity, selectivity, and pharmacokinetic properties. For instance, related phenol (B47542) precursors are used in the synthesis of beta-blockers like Bupranolol. mdpi.com

Materials Science: The functional groups on the molecule allow for its incorporation into polymers or functional materials. The aryl chloride can be used as a handle for polymerization reactions, while the thioether and ester groups could impart specific properties, such as altered refractive index, thermal stability, or affinity for metal surfaces.

By exploring these future directions, the scientific community can unlock the full potential of this compound as a versatile and valuable chemical entity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.